molecular formula C13H15N3O3 B11858443 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one

Katalognummer: B11858443
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: JGAHGMUICFDMNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one is a heterocyclic compound that features a spiro linkage between a quinazoline and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one typically involves the condensation of a quinazoline derivative with a piperidine derivative under specific reaction conditions. For example, the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate can yield a hydrazinyl derivative, which can then be further reacted with orthoformic acid ethyl ester or carbon disulfide to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Wissenschaftliche Forschungsanwendungen

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in bacteria, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C13H15N3O3

Molekulargewicht

261.28 g/mol

IUPAC-Name

spiro[5,7-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidine]-8-one

InChI

InChI=1S/C13H15N3O3/c17-12-8-5-10-11(19-7-18-10)6-9(8)15-13(16-12)1-3-14-4-2-13/h5-6,14-15H,1-4,7H2,(H,16,17)

InChI-Schlüssel

JGAHGMUICFDMNS-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12NC3=CC4=C(C=C3C(=O)N2)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.